molecular formula C7H14N2O3 B13721018 Glutamine, N,N-dimethyl-

Glutamine, N,N-dimethyl-

Cat. No.: B13721018
M. Wt: 174.20 g/mol
InChI Key: SMWQVIPJGSEJPA-UHFFFAOYSA-N
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Description

2-amino-5-(dimethylamino)-5-oxopentanoic acid: is an organic compound that features both amino and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(dimethylamino)-5-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-oxopentanoic acid with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-amino-5-(dimethylamino)-5-oxopentanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(dimethylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-amino-5-(dimethylamino)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 2-amino-5-(dimethylamino)-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The presence of both amino and keto groups allows it to participate in a range of chemical reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-oxopentanoic acid: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    5-(dimethylamino)-5-oxopentanoic acid: Lacks the amino group, affecting its biological activity and applications.

Uniqueness

2-amino-5-(dimethylamino)-5-oxopentanoic acid is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

2-amino-5-(dimethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C7H14N2O3/c1-9(2)6(10)4-3-5(8)7(11)12/h5H,3-4,8H2,1-2H3,(H,11,12)

InChI Key

SMWQVIPJGSEJPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC(C(=O)O)N

Origin of Product

United States

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